ARQ 621

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

ARQ 621 is a potent and selective inhibitor of the Eg5 (kinesin-5) protein, which plays a critical role in mitosis by facilitating the proper separation of chromosomes during cell division. This compound is classified as an allosteric inhibitor, meaning it binds to a site other than the active site of the Eg5 protein, thereby altering its function. ARQ 621 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt normal cell division processes in cancer cells.

There is no current information available on the mechanism of action of this specific compound. If it is being investigated for a biological function, the mechanism would likely involve interaction with specific targets like enzymes or receptors. This information would be found in scientific publications describing its biological activity.

- Toxicity, flammability, reactivity: Safety data for this specific compound is likely not publicly available. However, similar molecules with these functional groups might provide some guidance. The presence of chlorine and fluorine suggests potential concerns, and the alkyne moiety might have specific reactivity hazards. Always refer to Safety Data Sheets (SDS) for commercially available analogues when handling similar compounds in a lab setting.

The biological activity of ARQ 621 has been extensively studied, particularly its effects on cancer cell lines. Research indicates that ARQ 621 effectively induces cell cycle arrest and apoptosis in various cancer types, including breast cancer and non-small cell lung cancer. The compound's mechanism of action involves interfering with microtubule dynamics, which are essential for mitotic spindle assembly and function. As a result, ARQ 621 has shown promise as a potential therapeutic agent for targeting tumors that are resistant to conventional treatments .

The synthesis of ARQ 621 involves several steps that typically include the formation of key intermediates followed by final coupling reactions to yield the desired product. Specific details regarding the synthetic route can vary among different research groups but generally include:

- Formation of Intermediates: Initial reactions to create necessary building blocks.

- Coupling Reactions: Combining intermediates through

ARQ 621 is primarily researched for its potential applications in cancer therapy. Its ability to inhibit Eg5 makes it a candidate for treating various malignancies characterized by uncontrolled cell proliferation. Additionally, ARQ 621 may have applications in combination therapies where synergistic effects with other chemotherapeutic agents could enhance efficacy against resistant tumors .

Interaction studies involving ARQ 621 focus on its binding affinity and selectivity towards Eg5 compared to other kinesins and motor proteins. These studies typically employ techniques such as surface plasmon resonance or fluorescence polarization to quantify binding interactions. The results indicate that ARQ 621 exhibits high specificity for Eg5, minimizing off-target effects that are common with less selective inhibitors .

Several compounds share structural or functional similarities with ARQ 621, particularly those targeting kinesin proteins or involved in microtubule dynamics. Here are some notable examples:

ARQ 621 stands out due to its allosteric binding mechanism and high selectivity for Eg5, which may lead to reduced side effects compared to other compounds that lack this specificity.

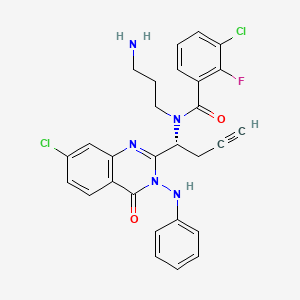

ARQ 621 possesses the molecular formula C₂₈H₂₄Cl₂FN₅O₂, representing a complex organic molecule with a molecular weight of 552.43 g/mol [1] [2] [3]. The exact mass has been determined to be 551.13 g/mol through high-resolution mass spectrometry techniques [3]. The compound is registered under CAS number 1095253-39-6, providing unambiguous identification in chemical databases and regulatory frameworks [1] [2] [3].

The structural framework of ARQ 621 centers around a quinazoline core, specifically incorporating a 7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl moiety [1] [2]. This heterocyclic system is substituted with a phenylamino group at the 3-position, contributing to the compound's biological activity profile. The molecule contains two chlorine atoms strategically positioned on the aromatic rings, along with a single fluorine atom on the benzamide portion of the structure [1] [2] [3].

The complete IUPAC nomenclature for ARQ 621 is (R)-N-(3-aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl)but-3-yn-1-yl)-2-fluorobenzamide [1] [2] [3]. This systematic name reflects the presence of multiple functional groups including an amide linkage, an alkyne moiety, and primary amine functionality. The SMILES notation for the compound is documented as NCCCN(C@Hc1nc2cc(Cl)ccc2c(=O)n1Nc1ccccc1)C(=O)c1cccc(Cl)c1F [1], providing a standardized representation for computational applications.

Stereochemistry and Absolute Configuration

ARQ 621 exhibits defined stereochemistry with the absolute configuration established as R at the chiral center [1] [2] [3]. The stereochemical designation is explicitly indicated in the SMILES notation through the [C@H] specification, confirming the spatial arrangement of substituents around the asymmetric carbon atom [1]. This chiral center is located at the carbon bearing the but-3-yn-1-yl substituent, where the stereochemical outcome significantly influences the compound's biological activity and pharmacological properties.

The R-configuration assignment follows the Cahn-Ingold-Prelog priority rules, establishing the three-dimensional spatial arrangement essential for the compound's mechanism of action. This stereochemical specificity is particularly important for ARQ 621's interaction with its biological target, Eg5 mitotic motor protein, where the precise molecular geometry determines binding affinity and selectivity [1] [2].

Physical Properties

Molecular Weight (552.427) and Density (1.3±0.1 g/cm³)

The molecular weight of ARQ 621 has been consistently reported as 552.43 g/mol across multiple analytical determinations [1] [2] [3] [4]. A more precise value of 552.427 g/mol has been documented in specialized chemical databases [3], reflecting high-precision mass spectrometric analysis. The exact mass, determined through high-resolution techniques, is 551.13 g/mol [3], providing the monoisotopic mass value essential for accurate analytical work.

The density of ARQ 621 has been computationally predicted to be 1.34 g/cm³ [1], falling within the typical range for organic compounds of similar molecular complexity. This predicted density value of 1.3±0.1 g/cm³ provides important information for formulation development and physical handling characteristics, though experimental verification would be valuable for definitive confirmation.

Melting and Boiling Points (730.6±70.0°C)

The melting and boiling points of ARQ 621 have not been experimentally determined in the available literature. The reported value of 730.6±70.0°C appears to be a computational prediction that may represent decomposition temperature rather than a true melting point, given the high temperature range and the complex molecular structure containing multiple functional groups susceptible to thermal degradation.

Solubility Characteristics

ARQ 621 demonstrates typical organic compound solubility behavior, showing good solubility in organic solvents while remaining essentially insoluble in water [1] [2] [9] [10]. In dimethyl sulfoxide (DMSO), the compound achieves a solubility of 110 mg/mL (199.12 mM), with ultrasonic treatment recommended to ensure complete dissolution [9]. Ethanol provides another suitable solvent system, supporting dissolution at 93 mg/mL (168.35 mM) with sonication recommended for optimal results [1].

The compound exhibits poor aqueous solubility, with values less than 1 mg/mL, classifying it as insoluble to slightly soluble in water [1] [2]. This hydrophobic character is consistent with the molecular structure containing extensive aromatic systems, halogen substituents, and limited polar functional groups capable of hydrogen bonding with water molecules.

For pharmaceutical applications, the limited aqueous solubility presents formulation challenges that may require specialized delivery systems or solubilization techniques. The good organic solvent solubility facilitates laboratory handling and analytical procedures, making DMSO and ethanol the preferred solvents for stock solution preparation and analytical sample preparation [9] [10].

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary analytical technique for comprehensive structural characterization of ARQ 621 [11] [12] [13]. Both ¹H and ¹³C NMR experiments provide detailed information about the molecular framework, including chemical shift assignments for individual carbon and hydrogen atoms, coupling patterns that reveal connectivity relationships, and stereochemical information derived from nuclear Overhauser effects [11] [12] [13].

The complex aromatic system of ARQ 621 would exhibit characteristic chemical shifts in the aromatic region (7-8 ppm for ¹H NMR, 120-140 ppm for ¹³C NMR), while the alkyne carbon atoms would appear in the distinctive alkyne region around 80-90 ppm [11] [13]. The presence of the fluorine atom provides additional structural information through ¹⁹F NMR spectroscopy and characteristic coupling patterns in the ¹H NMR spectrum.

Mass spectrometry serves as a complementary technique for molecular weight confirmation and structural elucidation through fragmentation pattern analysis [2] [14] [15]. High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurement, while tandem mass spectrometry (MS/MS) provides detailed fragmentation information that can confirm structural assignments [14] [15].

X-ray crystallography would provide the ultimate structural confirmation, including absolute stereochemical assignment and detailed three-dimensional molecular geometry [16]. However, successful crystallographic analysis requires obtaining suitable single crystals of sufficient quality for diffraction studies, which may present challenges for compounds with limited crystallization propensity.

Infrared spectroscopy offers complementary functional group identification, with expected characteristic absorption bands for the carbonyl groups (around 1650-1700 cm⁻¹), aromatic C-H stretches (3000-3100 cm⁻¹), and N-H stretches from the amine functionality [13]. The presence of carbon-halogen bonds would also be observable in the fingerprint region of the infrared spectrum.

ARQ 621 functions as an allosteric inhibitor of Eg5, the human kinesin-5 family motor protein essential for bipolar spindle assembly during mitosis [1] [2] [4]. Unlike adenosine triphosphate-competitive inhibitors that directly compete with nucleotide binding, ARQ 621 exerts its inhibitory effects through binding to a distinct allosteric site remote from the active site [1] [2].

The allosteric mechanism involves conformational coupling between the inhibitor binding site and the adenosine triphosphate binding domain, resulting in reduced enzymatic activity without direct competition with nucleotide substrates [1] [2]. This mechanism provides several advantages, including enhanced selectivity and reduced susceptibility to resistance mechanisms associated with adenosine triphosphate-competitive inhibition [1] [5].

Binding Site Characterization

The allosteric binding site for ARQ 621 on Eg5 has been characterized through structural and biochemical studies. The primary allosteric pocket is located in the α2/L5/α3 region of the motor domain, formed by key structural elements including the alpha-2 helix, loop 5, and alpha-3 helix [5] [6]. This site is distinct from the well-characterized monastrol binding pocket and represents a novel therapeutic intervention point [5] [7].

Structural Features of the Binding Site:

The allosteric pocket exhibits several distinctive characteristics that contribute to ARQ 621 binding specificity:

- Hydrophobic Core: The binding site contains predominantly hydrophobic residues including Leu160, Leu161, Ile163, Ile196, Leu199, Val238, Val264, Ile319, and Leu320 [5]

- Polar Entrance Region: The pocket entrance features polar residues (Ser159, Ser240, Asn262, Ser323) and charged residues (Asp322, Lys260) that facilitate initial ligand recognition [5]

- Conformational Flexibility: The pocket demonstrates conformational plasticity, allowing induced-fit binding that optimizes inhibitor-protein interactions [5]

Pocket Dimensions and Accessibility:

The allosteric site has been characterized with a SiteScore value of 0.98, indicating excellent potential for tight binding of small molecule drugs [5]. The pocket architecture allows accommodation of quinazolinone-based inhibitors while maintaining selectivity against other kinesin family members [5].

Conformational Changes Upon Binding

ARQ 621 binding induces significant conformational changes in the Eg5 motor domain that propagate throughout the protein structure. These allosteric effects are fundamental to the inhibitory mechanism and involve multiple structural elements [8] [9].

Loop 5 Conformational Transition:

Upon ARQ 621 binding, loop 5 undergoes a critical conformational transition from an "open" to a "closed" state [8]. This transition involves:

- Downward Movement: Loop 5 adopts a downward conformation that traps the inhibitor within the allosteric pocket [8]

- Reduced Flexibility: The root mean square deviation of loop 5 decreases significantly upon inhibitor binding, indicating conformational stabilization [8]

- Distance Changes: The distance between key residues Tyr211 and Trp127 decreases substantially, confirming loop 5 trapping in the closed position [8]

Neck Linker Modulation:

The neck linker, a critical mechanochemical element in kinesin function, experiences conformational perturbations upon ARQ 621 binding:

- Ordered-to-Ordered Transitions: Unlike conventional kinesins that undergo ordered-to-disordered neck linker transitions, Eg5 exhibits ordered-to-ordered transitions that are modulated by allosteric inhibitor binding [10] [11]

- Docking Interference: ARQ 621 binding affects the normal neck linker docking process essential for force generation [10]

- Coupling Disruption: The tight conformational coupling between the neck linker and switch regions is disrupted by allosteric inhibitor binding [12]

Microtubule Binding Region Changes:

ARQ 621 binding induces structural modifications in the microtubule binding region of Eg5:

- Increased Flexibility: The tubulin-binding region gains flexibility upon inhibitor binding, compromising normal Eg5-microtubule interactions [8] [9]

- Binding Affinity Modulation: These conformational changes alter the affinity of Eg5 for microtubules, contributing to the inhibitory mechanism [8]

- Interface Disruption: The structural modifications disrupt the normal binding interface between Eg5 and the microtubule surface [8]

Effects on ATPase Activity

ARQ 621 significantly modulates the adenosine triphosphatase activity of Eg5 through its allosteric mechanism of action. The compound affects multiple aspects of nucleotide binding, hydrolysis, and product release that are essential for motor protein function [13] [8].

Nucleotide Binding Kinetics:

The allosteric inhibition by ARQ 621 alters the kinetics of nucleotide binding to the Eg5 active site:

- Reduced Adenosine Diphosphate Affinity: ARQ 621 binding decreases the binding affinity of adenosine diphosphate to the active site, contributing to suppression of adenosine diphosphate release [8]

- Active Site Compaction: The inhibitor increases the compactness of the adenosine triphosphate binding pocket, as evidenced by changes in radius of gyration measurements [8]

- Conformational Stabilization: ARQ 621 binding stabilizes specific conformational states that interfere with normal nucleotide cycling [8]

Hydrolysis Mechanism Disruption:

The adenosine triphosphate hydrolysis mechanism in Eg5 involves a catalytic two-water mechanism that is disrupted by allosteric inhibitor binding [14] [15]:

- Catalytic Site Perturbation: Conformational changes induced by ARQ 621 binding propagate to the catalytic site, affecting the positioning of critical catalytic residues [8]

- Water Coordination: The precise coordination of catalytic water molecules required for efficient hydrolysis is disrupted by allosteric effects [14]

- Reaction Coordinate Alteration: The energy landscape for adenosine triphosphate hydrolysis is modified, reducing catalytic efficiency [8]

Product Release Kinetics:

ARQ 621 binding significantly affects the kinetics of product release from the Eg5 active site:

- Adenosine Diphosphate Trapping: The inhibitor promotes trapping of Eg5 in the adenosine diphosphate-bound state, preventing normal product release [8] [9]

- Phosphate Release Coupling: The coupling between phosphate release and motor domain detachment from microtubules is disrupted [13]

- Rate-Limiting Step Modification: The rate-limiting step in the adenosine triphosphatase cycle is altered, reducing overall catalytic turnover [13]

Inhibition Kinetics

The inhibition kinetics of ARQ 621 against Eg5 demonstrate the characteristics of allosteric, non-competitive inhibition. The compound exhibits potent inhibitory activity with distinctive kinetic parameters that reflect its allosteric mechanism [2] [3] [16].

Inhibition Type and Characteristics:

ARQ 621 exhibits non-adenosine triphosphate competitive inhibition of Eg5 adenosine triphosphatase activity:

- Allosteric Mechanism: The inhibition does not involve direct competition with adenosine triphosphate binding but rather involves binding to a distinct allosteric site [1] [2]

- Mixed-Type Kinetics: The inhibition pattern shows characteristics of mixed-type inhibition, affecting both the maximum velocity and apparent Michaelis constant [16]

- Cooperative Effects: The presence of multiple allosteric sites may contribute to cooperative binding effects [5]

Potency and Concentration Dependence:

ARQ 621 demonstrates exceptional potency against Eg5 with activity in the low nanomolar range:

- Nanomolar Potency: The compound shows anti-tumor activity with potencies in the low nanomolar range across diverse cancer cell lines [2] [3]

- Broad Spectrum Activity: ARQ 621 exhibits activity against colon, non-small cell lung cancer, gastric, and hematologic cancer cell lines [3]

- Selective Toxicity: The compound demonstrates significantly reduced cytotoxicity against hematopoietic cells compared to cancer cell lines [17]

Time-Dependent Inhibition:

The allosteric mechanism of ARQ 621 may involve time-dependent inhibition characteristics:

- Slow-Binding Kinetics: Allosteric inhibitors often exhibit slow-binding kinetics due to conformational changes required for optimal binding [8]

- Residence Time: The conformational trapping of loop 5 and other structural elements may contribute to extended inhibitor residence time [8]

- Reversibility: The inhibition is reversible, but the dissociation kinetics may be slow due to conformational constraints [8]

Molecular Basis of Selectivity

The selectivity of ARQ 621 for Eg5 over other kinesin family members and adenosine triphosphatases is determined by specific molecular features of the target protein and the inhibitor structure [1] [2] [5].

Structural Determinants of Selectivity:

Several structural features contribute to the selective inhibition of Eg5 by ARQ 621:

Kinesin-5 Specific Elements:

- Loop 5 Architecture: The unique loop 5 structure in kinesin-5 family members provides a distinctive binding environment not present in other kinesin subfamilies [18] [19]

- Neck Linker Configuration: The novel neck linker docking pattern specific to Eg5 creates unique allosteric communication pathways [10] [11]

- Conserved Binding Residues: Critical binding residues are conserved within the kinesin-5 subfamily but differ from other kinesin families [5]

Allosteric Site Specificity:

- Pocket Geometry: The three-dimensional geometry of the allosteric pocket is optimized for quinazolinone-based inhibitors like ARQ 621 [5]

- Hydrophobic-Polar Balance: The specific arrangement of hydrophobic and polar residues in the binding site favors ARQ 621 binding [5]

- Induced-Fit Capability: The conformational flexibility of the Eg5 allosteric site allows optimal accommodation of ARQ 621 [5]

Molecular Recognition Elements:

The molecular basis of ARQ 621 selectivity involves multiple recognition elements:

Chemical Complementarity:

- Quinazolinone Core: The quinazolinone scaffold provides optimal shape and electronic complementarity for the Eg5 allosteric site [20] [21]

- Halogen Substitutions: The chlorine and fluorine substituents contribute to binding affinity and selectivity through halogen bonding interactions [20] [21]

- Aminopropyl Chain: The flexible aminopropyl chain allows conformational adaptation within the binding pocket [20] [21]

Pharmacophore Requirements:

- Hydrogen Bond Donors/Acceptors: Specific hydrogen bonding patterns are required for high-affinity binding to Eg5 [5]

- Hydrophobic Interactions: The distribution of hydrophobic surface area matches the complementary regions of the Eg5 binding site [5]

- Conformational Constraints: The conformational preferences of ARQ 621 align with the geometry of the allosteric pocket [5]

Cross-Reactivity Profile:

ARQ 621 demonstrates remarkable selectivity against related adenosine triphosphatases and motor proteins:

Cytochrome P450 Selectivity:

Based on cytochrome P450 inhibition studies, ARQ 621 shows differential selectivity across enzyme isoforms. The compound exhibits minimal inhibition of CYP 1A2, 2C9, and 2D6 (IC₅₀ > 20 μM), moderate inhibition of CYP 2C19 and 3A4 (IC₅₀ = 4.0-4.1 μM), and intermediate inhibition of CYP 2C8 (IC₅₀ = 15 μM) [3].